
3,7-Dimethyldeca-2,7-dienedioic acid
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Overview
Description
3,7-Dimethyldeca-2,7-dienedioic acid is an organic compound with the molecular formula C₁₂H₁₈O₄. It belongs to the class of fatty acids and conjugates, specifically medium-chain fatty acids. This compound is characterized by its two carboxylic acid groups and a conjugated diene system, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyldeca-2,7-dienedioic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,7-dimethyl-1,6-octadiene.
Oxidation: The diene is subjected to oxidation using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) to introduce the carboxylic acid groups.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Oxidation: Utilizing catalysts such as palladium or platinum to facilitate the oxidation process.
Continuous Flow Reactors: Employing continuous flow reactors to enhance the efficiency and yield of the reaction.
Large-Scale Purification: Using large-scale purification techniques like distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyldeca-2,7-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The diene system allows for substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of more oxidized carboxylic acids.
Reduction: Conversion to alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,7-Dimethyldeca-2,7-dienedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 3,7-Dimethyldeca-2,7-dienedioic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in fatty acid metabolism.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyl-2E,6E-decadien-1,10-dioic acid: A similar compound with slight variations in the position of double bonds.
3,7-Dimethyl-2E,6E-decadien-1,10-dioic acid: Another related compound with different stereochemistry.
Uniqueness
3,7-Dimethyldeca-2,7-dienedioic acid is unique due to its specific diene system and the presence of two carboxylic acid groups, which confer distinct chemical reactivity and biological activity .
Q & A
Basic Research Questions
Q. What are the primary natural sources of 3,7-Dimethyldeca-2,7-dienedioic acid, and how is it extracted for laboratory studies?
- Methodology : The compound is identified in the hairpencil secretions of Danaus chrysippus (Monarch butterflies) alongside other volatile organic compounds. Extraction typically involves solvent-based techniques (e.g., hexane or dichloromethane) followed by purification via column chromatography. Confirmation of identity requires GC-MS and NMR comparison with synthetic standards .
- Table 1 : Natural Sources and Extraction Yields
Organism | Tissue/Secretion | Yield (μg/g) | Method |
---|---|---|---|
Danaus chrysippus | Hairpencil secretion | 12–18 | Solvent extraction, GC-MS |
Q. Which spectroscopic techniques are optimal for structural characterization of this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR to resolve double-bond geometry (2E,7E configuration) and methyl group positions.
- IR : Confirms carboxylic acid functional groups (stretching at ~1700 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation (C₁₂H₁₈O₄). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. How is this compound quantified in biological matrices?
- Methodology : Use LC-MS/MS with deuterated internal standards to account for matrix effects. Calibration curves are constructed using synthetic analogs. Sensitivity thresholds are typically 0.1–1.0 ng/mL in butterfly secretions .
Advanced Research Questions
Q. What role does this compound play in ecological interactions, such as pheromone signaling or predator deterrence?
- Methodology : Behavioral assays (e.g., Y-maze experiments) test attraction/deterrence in target species. Comparative metabolomics of secretions from Danaus chrysippus and related species identify species-specific roles. Contradictions in bioactivity data may arise from differences in enantiomeric ratios, necessitating chiral chromatography for resolution .
Q. What challenges exist in elucidating the biosynthetic pathway of this compound?
- Methodology : Isotopic labeling (¹³C-glucose) in butterfly larvae tracks precursor incorporation. Enzymatic assays using glandular extracts identify key steps (e.g., methyltransferase activity). Discrepancies between in vivo and in vitro results may indicate missing cofactors or regulatory elements .
Q. How do environmental factors (e.g., diet, temperature) influence the production of this compound in Danaus species?
- Methodology : Controlled rearing experiments with variable diets (e.g., milkweed vs. artificial nectar) and temperature regimes. Quantification via LC-MS and multivariate analysis (PCA) identifies significant covariates. Confounding variables, such as microbial symbionts, require metagenomic screening .
Q. What are the implications of stereochemical variations in synthetic analogs for bioactivity studies?
- Methodology : Asymmetric synthesis using Evans auxiliaries or enzymatic resolution produces enantiopure analogs. In vitro assays (e.g., receptor binding) compare activity across stereoisomers. Contradictory results between synthetic and natural samples may arise from impurities or matrix effects, necessitating stringent QC protocols .
Q. Data Contradiction Analysis Framework
- Step 1 : Cross-validate analytical results using orthogonal techniques (e.g., NMR + HRMS).
- Step 2 : Replicate experiments under standardized conditions to isolate variables (e.g., pH, temperature).
- Step 3 : Meta-analysis of peer-reviewed studies to identify consensus or outliers. For example, discrepancies in reported yields from butterfly secretions may reflect seasonal or geographic variability .
Q. Key Research Gaps
- Biosynthetic Regulation : Limited data on epigenetic or hormonal control of production in Danaus species.
- Ecotoxicology : No studies on compound persistence in ecosystems or bioaccumulation risks.
Properties
CAS No. |
189631-77-4 |
---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3,7-dimethyldeca-2,7-dienedioic acid |
InChI |
InChI=1S/C12H18O4/c1-9(6-7-11(13)14)4-3-5-10(2)8-12(15)16/h6,8H,3-5,7H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
KSRDBWKRNKJWQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(=O)O)CCCC(=CC(=O)O)C |
Origin of Product |
United States |
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